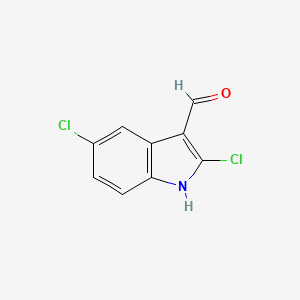

2,5-dichloro-1H-indole-3-carbaldehyde

Description

2,5-Dichloro-1H-indole-3-carbaldehyde (CAS: 535924-87-9) is a halogenated indole derivative with the molecular formula C₉H₅NOCl₂ and a molecular weight of 214.05 g/mol . Key physicochemical properties include:

The compound features a chloro-substituted indole core with an aldehyde group at position 2. The chlorine atoms at positions 2 and 5 enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

2,5-dichloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHFOBKXMFUJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402322 | |

| Record name | 2,5-dichloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535924-87-9 | |

| Record name | 2,5-dichloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,5-dichloro-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the formyl group at position 3 of the indole ring . Another method includes the direct chlorination of 1H-indole-3-carbaldehyde using chlorine gas or other chlorinating agents to introduce chlorine atoms at positions 2 and 5 . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-dichloro-1H-indole-3-carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions.

Scientific Research Applications

2,5-Dichloro-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to act as receptor agonists or antagonists, influencing cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied. For example, some indole derivatives act on the aryl hydrocarbon receptor, modulating immune responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Indole-3-carboxaldehyde (CAS: 487-89-8)

- Molecular Formula: C₉H₇NO (MW: 145.15 g/mol) .

- Key Differences : Lacks chlorine substituents, resulting in lower molecular weight and reduced electron-withdrawing effects.

- Physicochemical Properties :

- Applications : Widely used in synthesizing indole-based fluorescent probes and pharmaceuticals.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Molecular Formula: C₁₀H₈ClNO₂ (MW: 225.63 g/mol) .

- Key Differences :

- Chlorine at position 7 (vs. 2 and 5 in the target compound).

- Carboxylic acid group at position 2 (vs. aldehyde at position 3).

- Methyl group at position 3 increases steric bulk.

- Reactivity : The carboxylic acid group enables salt formation or conjugation, contrasting with the aldehyde’s nucleophilic reactivity .

Spectral and Structural Comparisons

NMR Spectroscopy

- 2,5-Dichloro-1H-indole-3-carbaldehyde : The aldehyde proton typically resonates near δ 9.8–10.2 ppm in ¹H-NMR. Chlorine atoms deshield adjacent carbons, leading to distinct ¹³C-NMR shifts (e.g., C-3 aldehyde carbon ~190 ppm) .

- Indole-3-carboxaldehyde : Lacks chlorine-induced deshielding; C-3 aldehyde carbon appears at ~185 ppm in ¹³C-NMR .

- Indole-fused analogs: For example, a related compound in shows C-3 chemical shifts at δ 101.99 ppm when substituted with non-electron-withdrawing groups, highlighting the aldehyde’s electronic impact .

Mass Spectrometry

- Target Compound: Exact mass = 213.96 g/mol (C₉H₅NOCl₂). Chlorine isotopes (³⁵Cl/³⁷Cl) produce characteristic M+2 and M+4 peaks .

- Indole-3-carboxaldehyde: Exact mass = 145.05 g/mol (C₉H₇NO), with simpler fragmentation patterns due to absence of halogens .

Physicochemical and Reactivity Profiles

| Property | This compound | Indole-3-carboxaldehyde | 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 214.05 | 145.15 | 225.63 |

| LogP | 3.28 | ~2.1 (estimated) | ~1.8 (carboxylic acid reduces lipophilicity) |

| Functional Group Reactivity | Aldehyde (electrophilic) | Aldehyde | Carboxylic acid (acidic, conjugate base formation) |

| Halogen Effects | Strong electron-withdrawing (Cl at 2,5) | None | Moderate (Cl at 7) |

Biological Activity

2,5-Dichloro-1H-indole-3-carbaldehyde is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure allows for diverse biological activities, making it a valuable target for research. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Chemical Formula : C₉H₅Cl₂NO

- Molecular Weight : 202.05 g/mol

- CAS Number : 4357710

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound has been shown to modulate several biochemical pathways, influencing cellular functions and gene expression.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, potentially altering their catalytic activity.

- Gene Regulation : It can influence transcription factors, thereby affecting gene expression and cellular behavior.

- Cell Signaling Modulation : The compound impacts cell signaling pathways, which can lead to changes in cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains, showing potential for antibiotic development. |

| Antitumor | Exhibits cytotoxic effects on cancer cell lines, indicating possible use in cancer therapy. |

| Anti-inflammatory | Reduces inflammation in in vitro models, suggesting therapeutic applications in inflammatory diseases. |

Case Studies and Research Findings

- Antimicrobial Activity

- Antitumor Effects

-

Anti-inflammatory Properties

- Research indicated that treatment with this compound significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential application in treating conditions like arthritis and other inflammatory disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound shows moderate gastrointestinal absorption.

- Distribution : It is distributed throughout tissues with specific binding to target proteins.

- Metabolism : Primarily metabolized by liver enzymes; metabolites may exhibit different biological activities.

- Excretion : Elimination occurs mainly through renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.